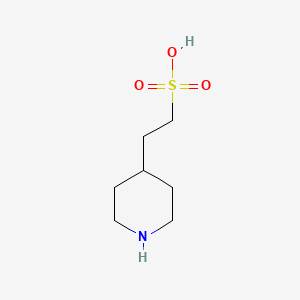

2-(Piperidin-4-yl)ethane-1-sulfonic acid

説明

Overview of Zwitterionic Compounds and Organosulfonic Acids

Zwitterionic compounds, also known as inner salts, are molecules that contain an equal number of positive and negative charges, resulting in a net formal charge of zero. turito.comgeeksforgeeks.orgvedantu.com The term "zwitterion" is derived from the German word "zwitter," meaning hybrid or hermaphrodite. turito.com These molecules possess distinct positively and negatively charged functional groups. wikipedia.org A classic example of a zwitterion is an amino acid, which contains a basic amino group (-NH₂) and an acidic carboxyl group (-COOH). aqion.de In solution, the amino group can be protonated to form a cation (-NH₃⁺), and the carboxyl group can be deprotonated to form an anion (-COO⁻), allowing the molecule to exist as a zwitterion. aqion.de

Zwitterions exhibit several key properties:

They are typically crystalline solids with high melting points. vedantu.com

They are highly soluble in water due to strong interactions between their charged groups and water molecules but are insoluble in non-polar solvents. geeksforgeeks.orgvedantu.com

They can act as buffers, helping to maintain pH stability in a solution. vedantu.com

The pH at which the net charge of a zwitterion is zero is known as the isoelectric point (pI). byjus.com

Organosulfonic acids are a class of organosulfur compounds with the general formula R−S(=O)₂−OH, where R is an organic alkyl or aryl group. wikipedia.org They are considered derivatives of sulfuric acid where one hydroxyl group is replaced by an organic substituent. wikipedia.org These compounds are strong acids, often a million times more potent than their corresponding carboxylic acids, due to the high stability of their conjugate base, the sulfonate anion (RSO₃⁻). wikipedia.orgontosight.ai

Key characteristics of organosulfonic acids include:

Strong acidity and typically complete dissociation in aqueous solutions. ontosight.ai

High water solubility, a property enhanced by the sulfonic acid group. britannica.com

Widespread use as catalysts in organic synthesis, as intermediates in the production of dyes and pharmaceuticals, and as detergents. ontosight.aibritannica.com

The combination of a basic nitrogen-containing group (like the piperidine (B6355638) in the title compound) and a strongly acidic sulfonic acid group within the same molecule gives rise to a zwitterionic organosulfonic acid.

The Significance of the Piperidine Moiety in Chemical Research

The piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom, is a crucial structural motif in medicinal chemistry and drug discovery. Its prevalence stems from its ability to confer favorable physicochemical properties to a molecule, such as high water solubility and a basic nitrogen center that can be protonated at physiological pH. This protonation allows for the formation of strong ionic interactions with biological targets like proteins and enzymes.

The piperidine scaffold is found in a vast array of natural products and synthetic pharmaceuticals. Its structural rigidity, compared to acyclic amines, can help in optimizing the conformation of a drug molecule for binding to its target, potentially increasing potency and selectivity. Furthermore, the piperidine ring can be readily functionalized at various positions, allowing chemists to fine-tune the steric, electronic, and lipophilic properties of a compound to enhance its efficacy and pharmacokinetic profile.

Contextualization of 2-(Piperidin-4-yl)ethane-1-sulfonic Acid as a Model Compound

This compound serves as an exemplary model compound for studying the properties of zwitterionic organosulfonic acids. Its structure uniquely combines the key features discussed previously: a basic piperidine ring and a strongly acidic ethanesulfonic acid group. This combination ensures that the compound exists predominantly in a zwitterionic form over a wide pH range.

The structure consists of:

A piperidine ring , which provides a basic nitrogen atom (pKa of the conjugate acid is typically high).

An ethanesulfonic acid group , which is a strong acid (pKa is very low).

Due to the large difference between the pKa values of the piperidinium (B107235) cation and the sulfonic acid group, the molecule forms a stable zwitterion where the piperidine nitrogen is protonated (NH₂⁺) and the sulfonic acid group is deprotonated (SO₃⁻). This makes it an ideal candidate for investigating the fundamental properties of this class of compounds, such as their solubility, buffering capacity, and behavior in biological systems. It is structurally analogous to well-known biological buffers but with the specific piperidine and ethanesulfonic acid components.

Below is a table comparing the structural components of this compound with related, well-established zwitterionic buffers.

| Compound | Basic Moiety | Acidic Moiety | Spacer Length (atoms) |

| This compound | Piperidine | Sulfonic Acid | 2-carbon |

| PIPES | Piperazine (B1678402) | Sulfonic Acid | 2-carbon |

| HEPES | Piperazine | Sulfonic Acid | 2-carbon |

| MES | Morpholine | Sulfonic Acid | 2-carbon |

| Taurine | Amine (acyclic) | Sulfonic Acid | 2-carbon |

This table was generated by the author based on the chemical structures of the listed compounds.

Historical Perspectives on Related Zwitterionic Buffers and Their Utility

The development and utility of zwitterionic buffers are significantly indebted to the pioneering work of Dr. Norman E. Good and his colleagues in the 1960s. Before their research, biological and biochemical studies were often hampered by the limitations of conventional buffers (e.g., phosphate (B84403) and Tris), which could interfere with biological reactions, exhibit significant pH changes with temperature, or were unable to buffer effectively at physiological pH (around 7.4).

Good's team systematically synthesized and characterized a series of zwitterionic buffers, now famously known as "Good's buffers," designed to overcome these limitations. The criteria they established for an ideal biological buffer included:

pKa between 6.0 and 8.0: To be effective at physiological pH.

High water solubility: For ease of use in aqueous biological systems.

Minimal membrane permeability: To remain outside cells and organelles.

Limited interaction with metal ions: To avoid interfering with enzymatic reactions that require metal cofactors.

Minimal effect of temperature and concentration on pKa: For stable and predictable buffering.

Chemical stability: To resist degradation during experiments.

Compounds like HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) and PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) emerged from this work and became indispensable tools in cell culture, enzyme assays, and other areas of biological research. researchgate.net These buffers are aminoalkanesulfonates, featuring a nitrogen-containing ring (piperazine or morpholine) and a sulfonic acid group, separated by a short alkyl chain. nih.gov This structural blueprint, which ensures a zwitterionic state and favorable buffering characteristics, is directly mirrored in the structure of this compound, placing it within the historical and chemical context of these vital research compounds. google.com

特性

IUPAC Name |

2-piperidin-4-ylethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3S/c9-12(10,11)6-3-7-1-4-8-5-2-7/h7-8H,1-6H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INJQIICGBFJDKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 2 Piperidin 4 Yl Ethane 1 Sulfonic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a molecule such as 2-(Piperidin-4-yl)ethane-1-sulfonic acid, which exists as a zwitterion, NMR analysis in a suitable solvent like deuterium (B1214612) oxide (D₂O) would be essential for its structural confirmation.

Proton (¹H) NMR Analysis

Expected ¹H NMR Data (Predicted in D₂O)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2ax, H-6ax | 3.25 - 3.40 | ddd | J ≈ 12-14 (gem), 10-12 (ax-ax), 3-5 (ax-eq) |

| H-2eq, H-6eq | 2.85 - 3.00 | ddd | J ≈ 12-14 (gem), 3-5 (ax-eq), 2-3 (eq-eq) |

| H-3ax, H-5ax | 1.80 - 1.95 | m | - |

| H-3eq, H-5eq | 1.40 - 1.55 | m | - |

| H-4 | 1.95 - 2.10 | m | - |

| H-7 | 1.70 - 1.85 | q | J ≈ 7-8 |

Note: The assignments 'ax' (axial) and 'eq' (equatorial) refer to the positions on the piperidine (B6355638) ring, which typically adopts a chair conformation.

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts would be influenced by the attached atoms and functional groups. The carbon attached to the sulfonate group (C-8) would be significantly deshielded and appear downfield. The carbons of the piperidine ring would appear in the aliphatic region, with C-2 and C-6 being shifted downfield due to their proximity to the nitrogen atom.

Expected ¹³C NMR Data (Predicted in D₂O)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2, C-6 | 45.0 - 47.0 |

| C-3, C-5 | 30.0 - 32.0 |

| C-4 | 34.0 - 36.0 |

| C-7 | 32.0 - 34.0 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. Cross-peaks would be expected between adjacent protons, confirming the connectivity within the piperidine ring (e.g., between H-2/H-3, H-3/H-4) and the ethanesulfonate (B1225610) chain (H-7/H-8). It would also help to differentiate between the axial and equatorial protons on the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each C-H bond in the molecule would produce a cross-peak, allowing for the direct assignment of each carbon signal based on the already assigned proton signals. For instance, the signal for C-8 would show a correlation to the triplet for H-8.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity across quaternary carbons (if any) and linking different parts of the molecule. For this compound, key HMBC correlations would be expected from the H-7 protons to C-4 and C-3/C-5 of the piperidine ring, confirming the attachment of the side chain to the C-4 position. Correlations from H-8 to C-7 would also be observed.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, such as FT-IR and Raman, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be dominated by absorptions from the sulfonate group and the piperidinium (B107235) ion. The zwitterionic nature of the compound would result in a broad and strong absorption band for the N-H stretching of the secondary ammonium (B1175870) group in the piperidine ring. The symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonate group would produce very strong and characteristic absorption bands.

Expected FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 2800 - 3100 | N-H Stretch | Secondary Ammonium (R₂NH₂⁺) | Strong, Broad |

| 2850 - 2960 | C-H Stretch | Aliphatic | Medium-Strong |

| ~1450 | C-H Bend | CH₂ Scissoring | Medium |

| 1150 - 1250 | S=O Asymmetric Stretch | Sulfonate (SO₃⁻) | Very Strong |

| 1030 - 1080 | S=O Symmetric Stretch | Sulfonate (SO₃⁻) | Very Strong |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While polar bonds like S=O show strong IR absorptions, less polar bonds often produce stronger signals in Raman spectra. The C-H and C-C bond vibrations within the piperidine ring and the ethyl chain would be clearly visible. The symmetric stretch of the sulfonate group is also typically strong and easily identifiable in the Raman spectrum.

Expected Raman Shifts

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 2850 - 2960 | C-H Stretch | Aliphatic | Strong |

| 1440 - 1460 | C-H Bend | CH₂ Scissoring | Medium |

| 1030 - 1080 | S=O Symmetric Stretch | Sulfonate (SO₃⁻) | Strong |

| ~800 - 900 | Ring Breathing | Piperidine Ring | Medium |

Based on a thorough review of the available scientific literature, it is not possible to provide a detailed article on the advanced spectroscopic and structural elucidation of this compound that meets the specific requirements of the requested outline.

The search for experimental data pertaining to the mass spectrometry, single-crystal X-ray diffraction, and solvent-dependent spectroscopic characterization for the exact compound, this compound, did not yield any specific research findings, data tables, or detailed analyses.

Much of the available literature focuses on a similarly named but structurally distinct compound, 2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethanesulfonic acid (HEPES), which contains a piperazine (B1678402) ring instead of a piperidine ring. The detailed experimental data for HEPES cannot be used to describe this compound, as doing so would be scientifically inaccurate.

Consequently, without the necessary primary research data for this compound, the generation of a scientifically accurate and informative article covering the specified topics of mass spectrometry, crystallography, and spectroscopic behavior is not feasible at this time.

Computational Chemistry and Theoretical Modeling of 2 Piperidin 4 Yl Ethane 1 Sulfonic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic properties and chemical behavior of molecules. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic structure and energy of a molecule. For a molecule like 2-(Piperidin-4-yl)ethane-1-sulfonic acid, these calculations can elucidate its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. colab.wsmdpi.com DFT calculations for compounds analogous to this compound typically employ hybrid functionals, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p). colab.ws This approach has proven effective in accurately predicting molecular properties.

These studies focus on the electron density to calculate the molecule's energy and other properties. The choice of functional and basis set is critical for balancing computational accuracy with efficiency. researchgate.net For piperidine-containing sulfonamides, DFT has been successfully used to investigate molecular electronic structure properties, providing results that align well with experimental data. colab.ws The zwitterionic nature of this compound, where the piperidine (B6355638) nitrogen is protonated and the sulfonic acid group is deprotonated, is a key feature that DFT calculations can model to understand its charge distribution and intramolecular interactions.

A crucial application of DFT is the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. researchgate.net For this compound, this involves determining the preferred conformation of the piperidine ring (typically a chair conformation) and the orientation of the ethanesulfonic acid substituent. nih.govresearchgate.net

Once the geometry is optimized, theoretical vibrational frequencies can be calculated. nih.govyoutube.comyoutube.com These calculated frequencies correspond to the normal modes of vibration of the molecule. youtube.com By comparing these theoretical spectra with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy, the accuracy of the computational model can be validated. researchgate.nettandfonline.com This comparison allows for a detailed assignment of the observed vibrational bands to specific molecular motions. researchgate.net

| Parameter | Predicted Value (Å or °) | Description |

|---|---|---|

| C-N (piperidine) | ~1.47 | Average bond length within the piperidine ring. |

| C-C (piperidine) | ~1.53 | Average bond length within the piperidine ring. |

| C-S (ethane-sulfonic) | ~1.78 | Bond length between the ethyl chain and sulfur. |

| S=O (sulfonic) | ~1.45 | Double bond length in the sulfonate group. |

| C-N-C (piperidine) | ~111.5 | Bond angle within the piperidine ring. |

| O-S-O (sulfonic) | ~119.0 | Bond angle within the sulfonate group. |

This interactive table presents typical predicted geometrical parameters for this compound based on DFT calculations of analogous structures. Actual values may vary depending on the specific computational method and basis set used.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgresearchgate.net The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that helps to characterize the chemical reactivity and kinetic stability of a molecule. researchgate.net A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive. FMO analysis can indicate the regions of the molecule where electrophilic or nucleophilic attacks are most likely to occur.

| Orbital | Energy (eV) | Implication |

|---|---|---|

| HOMO | -6.5 | Electron-donating capacity; localized on the sulfonate group. |

| LUMO | -0.8 | Electron-accepting capacity; localized on the protonated piperidinium (B107235) ring. |

| Energy Gap (ΔE) | 5.7 | Indicates high chemical stability and low reactivity. |

This interactive table provides representative FMO energy values for this compound, derived from studies on similar zwitterionic compounds. The energy gap (ΔE) is the difference between LUMO and HOMO energies.

Molecular Dynamics Simulations for Solution-Phase Behavior

While quantum chemical calculations provide insight into the properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in solution. nih.gov MD simulations model the movements of atoms and molecules over time, offering a dynamic picture of molecular conformation and interactions with the surrounding solvent. nih.gov

The conformation of a flexible molecule like this compound can be significantly influenced by the solvent. In a vacuum, the molecule might adopt a more extended conformation. However, in an aqueous solution, the interactions with water molecules lead to a more compact or folded structure.

MD simulations can track these conformational changes. The zwitterionic nature of the molecule plays a crucial role; the charged sulfonate and ammonium (B1175870) groups will strongly interact with polar water molecules, while the hydrocarbon parts of the piperidine ring and ethyl chain may exhibit hydrophobic effects. The balance of these interactions determines the ensemble of conformations the molecule adopts in solution. Studies on similar sulfonic acid-containing polymers show that conformation is heavily dependent on the level of hydration. nih.gov

MD simulations provide a detailed view of the interactions between the solute and solvent molecules. researchgate.net For this compound in water, the primary interactions are hydrogen bonds and electrostatic interactions. The protonated nitrogen atom in the piperidine ring acts as a hydrogen bond donor, while the oxygen atoms of the sulfonate group are strong hydrogen bond acceptors. rsc.org

These strong interactions lead to the formation of a structured solvation shell of water molecules around the charged ends of the molecule. rsc.org Water molecules in this hydration layer are more ordered than those in the bulk solvent. nih.gov The dynamics of these water molecules, including their residence time around the solute and their orientation, can be analyzed from MD trajectories to provide a comprehensive understanding of the solvation process. nih.gov This detailed picture of solute-solvent interactions is essential for understanding the molecule's properties and function in a biological or chemical system.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

There are no published studies detailing the theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts or other spectroscopic parameters for this compound. Computational chemistry methods, such as Density Functional Theory (DFT), are commonly employed to calculate these parameters, providing valuable insights into the electronic structure and conformation of molecules. However, such analyses have not been performed or reported for this specific compound.

Consequently, a data table of predicted versus experimental NMR chemical shifts cannot be generated.

Intermolecular Interaction Analysis

Detailed computational analyses of the intermolecular forces governing the crystal packing and solution behavior of this compound are not present in the available scientific literature. Such studies are crucial for understanding the compound's physical properties and its potential interactions with other molecules.

Hydrogen Bonding Propensities

A theoretical examination of the hydrogen bonding capabilities of this compound has not been documented. The molecule possesses both hydrogen bond donor (amine and sulfonic acid groups) and acceptor (sulfonate oxygen and amine nitrogen atoms) sites, suggesting a high propensity for forming complex hydrogen bond networks. However, without computational modeling or experimental crystallographic data, a quantitative or qualitative description of these interactions remains speculative.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis requires crystallographic information files (CIFs) obtained from single-crystal X-ray diffraction studies. A thorough search indicates that the crystal structure of this compound has not been determined or published. Therefore, a Hirshfeld surface analysis, including the generation of d_norm maps and 2D fingerprint plots to detail intermolecular contacts, cannot be performed.

Chemical Reactivity and Coordination Chemistry of 2 Piperidin 4 Yl Ethane 1 Sulfonic Acid

Zwitterionic Character and Acid-Base Properties

2-(Piperidin-4-yl)ethane-1-sulfonic acid is a zwitterionic compound, meaning it contains both a positive and a negative charge on the same molecule. This occurs because the acidic sulfonic acid group can donate a proton, leaving a negatively charged sulfonate group (-SO₃⁻), while the basic piperidine (B6355638) nitrogen can accept a proton, forming a positively charged piperidinium (B107235) cation. This zwitterionic nature is fundamental to its acid-base properties and its function as a biological buffer.

The acid-base behavior of this compound in aqueous solution is governed by two main protonation/deprotonation equilibria, each associated with a specific pKa value. The piperidine nitrogen can be protonated, and the sulfonic acid group can be deprotonated.

The protonation and deprotonation equilibria can be represented as follows:

Protonation of the piperidine nitrogen: The secondary amine in the piperidine ring can accept a proton (H⁺) from the solution to form a piperidinium cation.

Deprotonation of the sulfonic acid: The sulfonic acid group is strongly acidic and readily loses a proton to form the sulfonate anion.

These equilibria are central to the compound's ability to act as a buffer. The pKa value for the piperidine nitrogen is near physiological pH, which makes it an effective buffer in many biological systems. For instance, the related and commonly used buffer, Piperazine-N,N′-bis(2-ethanesulfonic acid), also known as PIPES, has a pKa of 6.76 at 25°C. wikipedia.org This value is close to neutral pH, enabling it to resist significant pH changes in that range.

The zwitterionic nature of these types of buffers is a key feature of the "Good's buffers," a series of buffering agents developed for biological research. wikipedia.org These buffers are designed to have pKa values near physiological pH, high water solubility, and minimal interaction with biological components.

Table 1: Acid-Base Properties of Related Piperidine/Piperazine (B1678402) Buffers

| Compound | pKa1 | pKa2 | Buffering Range |

|---|---|---|---|

| PIPES (Piperazine-N,N′-bis(2-ethanesulfonic acid)) | 2.67 | 6.76 | 6.1 - 7.5 |

| HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) | 3 | 7.5 | 6.8 - 8.2 |

The buffering capacity of a solution is its ability to resist pH change upon the addition of an acid or a base. For this compound, the most effective buffering occurs at a pH close to its pKa value. The useful buffering range for a buffer is generally considered to be pKa ± 1. pg.edu.pl

For the related buffer PIPES, the effective buffering range is between pH 6.1 and 7.5. aatbio.combiocompare.com This makes it a valuable tool for maintaining a stable pH environment in a variety of biochemical and cell culture applications. biocompare.com The buffering capacity is dependent on the concentration of the buffer and the proximity of the solution's pH to the buffer's pKa. researchgate.net The maximum buffering capacity is achieved when the pH of the solution is equal to the pKa of the buffer, as at this point, the concentrations of the protonated and deprotonated forms are equal. pg.edu.pl

The pH stability of solutions buffered with compounds like this compound is also influenced by temperature. Some buffers exhibit significant changes in pKa with temperature fluctuations, which can affect the pH of the solution. chemicalbook.com However, many "Good's buffers" were selected for their relatively low pKa change with temperature. hbdsbio.com

Interactions with Metal Ions and Complex Formation

While designed to be relatively inert, this compound and related buffers can interact with metal ions, which is a critical consideration in many biological and chemical systems where metal ions play a crucial role.

The potential for this compound to act as a ligand in the formation of metal complexes arises from the presence of the piperidine nitrogen and the sulfonate group. The nitrogen atom has a lone pair of electrons that can be donated to a metal ion, forming a coordinate bond. The oxygen atoms of the sulfonate group also have lone pairs and can potentially coordinate with metal ions.

However, a key feature of "Good's buffers," including those with a piperidine or piperazine structure, is their generally low affinity for metal ions. wikipedia.orgnbinno.comhopaxfc.com This is a desirable characteristic as it minimizes interference in systems where metal ions are active components, such as in enzyme assays. hopaxfc.com The steric hindrance around the piperidine nitrogen and the weak coordinating ability of the sulfonate group contribute to this low metal-binding capacity. mdpi.com Despite this, some interaction with metal ions can occur, and the extent of this interaction depends on the specific metal ion and the solution conditions. mdpi.com

Chelation is a specific type of coordination where a single ligand binds to a central metal ion at two or more points, forming a ring structure. scaleaway.co.zaebsco.com For this compound to act as a chelating agent, both the piperidine nitrogen and the sulfonate group would need to coordinate with the same metal ion.

The likelihood of chelation with this compound is generally low due to the flexibility of the ethane (B1197151) linker and the relatively weak coordinating ability of the sulfonate group. The formation of a stable chelate ring would depend on the size and charge of the metal ion, as well as the geometric constraints of the ligand. Common coordination modes for similar ligands include monodentate coordination, where only the nitrogen atom binds to the metal, or bridging coordination, where the ligand links two metal centers.

Buffers containing amine groups can, under certain conditions, participate in redox reactions with metal ions. For example, studies have shown that amine-type materials can be involved in the reduction of gold(III) to form gold nanoparticles. mdpi.com This process is of interest in the synthesis of nanomaterials.

The reduction of Au(III) has been observed in the presence of adsorbents containing amine functionalities. mdpi.com The amine groups can act as reducing agents, facilitating the conversion of Au(III) to elemental gold (Au(0)). This reaction is often accompanied by a visible color change as the gold nanoparticles are formed. mdpi.com While specific studies on the direct reduction of Au(III) by this compound are not prevalent, the presence of the piperidine nitrogen suggests a potential, albeit likely weak, reducing capability under favorable conditions. The pH of the solution can significantly influence the rate and outcome of such reduction reactions. researchgate.net

Oxidative Stability and Free Radical Generation Mechanisms

The oxidative stability of this compound is dictated by the individual susceptibilities of the piperidine ring and the ethanesulfonic acid side chain to oxidative processes. Both moieties can participate in reactions that generate free radicals, particularly under photochemical conditions or in the presence of specific oxidizing agents.

Exposure to ultraviolet (UV) radiation can initiate the degradation of this compound through several potential pathways. The degradation mechanism is likely to involve the generation of highly reactive species such as hydroxyl radicals (•OH) or the formation of a radical cation of the parent molecule.

Studies on the photo-oxidation of piperidine indicate that the reaction often proceeds via hydrogen abstraction by hydroxyl radicals. nih.govacs.org This can occur at the N-H bond or any of the C-H bonds on the ring. Quantum chemistry calculations on piperidine suggest the initial hydrogen abstraction routes are approximately 35% from the N-H bond, 50% from the C-2 position, 13% from C-3, and 2% from C-4. acs.orgresearchgate.net For this compound, abstraction would lead to the formation of nitrogen-centered or carbon-centered piperidinyl radicals. These radicals can then undergo further reactions, potentially leading to the formation of imines (e.g., 4-(2-sulfoethyl)-1,2,3,4-tetrahydropyridine) as major products, alongside minor products like nitrosamines if nitrogen oxides are present. nih.govresearchgate.net

The sulfonic acid group's photochemical behavior can be inferred from compounds like 2-phenylbenzimidazole-5-sulfonic acid (PBSA). The direct photolysis of PBSA is a significant degradation pathway in sunlit waters, involving the formation of an excited triplet state and a radical cation (PBSA•+). nih.govresearchgate.net These intermediates can lead to reactions such as desulfonation, where the C-S bond is cleaved, or cleavage of the heterocyclic ring itself. nih.gov Therefore, a plausible photochemical degradation pathway for this compound could involve the cleavage of the ethanesulfonic acid side chain, potentially releasing sulfite (B76179) or sulfate (B86663) ions.

A related compound, 4-(2-hydroxyethyl)piperazine-1-ethanesulfonic acid (HEPES), is known to produce hydrogen peroxide when exposed to ambient light, indicating the generation of reactive oxygen species (ROS) during its photochemical degradation. chemicalbook.com It is plausible that this compound could follow similar pathways, generating ROS that contribute to its own degradation and that of other nearby molecules.

Table 1: Potential Photochemical Degradation Products of this compound

| Initial Reaction | Intermediate Species | Potential Final Products |

|---|---|---|

| H-abstraction from N-H | Nitrogen-centered radical | 4-(2-sulfoethyl)-1,2,3,4-tetrahydropyridine, Nitrosamines |

| H-abstraction from C-H | Carbon-centered radical | Hydroxylated derivatives, Ring-opened products |

| Photoionization | Radical cation | Desulfonation products (e.g., 4-ethylpiperidine), Ring cleavage products |

Beyond general photochemical degradation, specific conditions and reagents can promote the formation of reactive intermediates from this compound.

Hydroxyl Radicals (•OH): In advanced oxidation processes (AOPs), such as the UV/H₂O₂ system, hydroxyl radicals are the primary oxidizing species. As seen with piperidine, •OH radicals readily abstract hydrogen atoms from both C-H and N-H bonds, generating piperidinyl radicals. nih.govacs.org The reaction rate coefficient for piperidine with •OH radicals has been determined to be (1.19 ± 0.27) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹, indicating a rapid reaction. nih.govresearchgate.net This suggests that this compound would be susceptible to degradation in environments where •OH radicals are present.

Sulfate Radicals (SO₄•⁻): Systems like UV/persulfate generate sulfate radicals, which are also powerful oxidants. Studies on sulfonamide antibiotics have shown that both •OH and SO₄•⁻ contribute to their degradation. nih.gov It is conceivable that sulfate radicals could attack the piperidine ring of this compound, likely via hydrogen abstraction or electron transfer, to form radical intermediates.

Photoredox Catalysis: Modern synthetic methods utilize photoredox catalysis to generate α-amino radicals from piperidine derivatives. escholarship.orgnih.gov This process typically involves a photocatalyst that, upon excitation with visible light, abstracts an electron from the piperidine nitrogen. The resulting radical cation can then deprotonate at an adjacent carbon to form a neutral α-amino radical. This intermediate is highly valuable in synthetic chemistry for forming new carbon-carbon or carbon-heteroatom bonds. While a synthetic application, it demonstrates a clear pathway to a specific reactive intermediate from the piperidine core under mild, light-mediated conditions.

Table 2: Reactive Intermediates and Generating Conditions

| Reactive Intermediate | Generating Reagent/Condition | Mechanism |

|---|---|---|

| Piperidinyl Radicals | Hydroxyl Radicals (•OH) | H-atom abstraction |

| α-Amino Radicals | Photoredox Catalysis + Visible Light | Single Electron Transfer (SET) followed by deprotonation |

| Radical Cations | Direct Photolysis (UV) / Strong Oxidants | Photoionization / Electron Transfer |

Electrophilic and Nucleophilic Substitution Reactions on the Piperidine Ring

The reactivity of the saturated piperidine ring in this compound towards substitution reactions is largely governed by the nucleophilic nitrogen atom and the C-H bonds of the aliphatic ring.

Electrophilic Reactions: The lone pair of electrons on the secondary amine nitrogen makes it a primary site for electrophilic attack. The piperidine nitrogen is basic and strongly nucleophilic, readily reacting with a wide range of electrophiles.

Protonation: The nitrogen atom is easily protonated by acids to form a piperidinium salt.

Alkylation and Acylation: The nitrogen can be readily alkylated by alkyl halides or acylated by acid chlorides and anhydrides to form N-substituted derivatives. This reactivity is fundamental to the synthesis of more complex piperidine-containing molecules. nih.gov

Reaction with Carbonyls: Piperidine reacts with aldehydes and ketones to form enamines, a key reaction in organic synthesis. youtube.com

Electrophilic substitution directly on the carbon atoms of the piperidine ring is not a typical reaction pathway, as the C-H bonds are unactivated. Such transformations generally require harsh conditions or proceed through radical intermediates, as discussed in the C-H arylation reactions mediated by photoredox catalysis. nih.gov The electron-withdrawing nature of the protonated nitrogen (in acidic media) or an N-acyl group would further deactivate the ring's C-H bonds towards electrophilic attack.

Nucleophilic Substitution Reactions: The piperidine ring itself is not susceptible to direct nucleophilic attack, as there are no suitable leaving groups on the carbon atoms of the saturated ring. Nucleophilic substitution reactions involving piperidines almost invariably feature piperidine acting as the nucleophile. nih.govrsc.orgresearchgate.netacs.org For instance, piperidine is commonly used in aromatic nucleophilic substitution (SₙAr) reactions to displace halides or other leaving groups from activated aromatic rings. nih.govresearchgate.netacs.org

In the context of this compound, the molecule would be expected to act as a nucleophile via its nitrogen atom in reactions with appropriate electrophilic substrates. The ethanesulfonic acid group is a very poor leaving group and is attached via a stable C-C and C-S bond, making it highly unlikely to be displaced by a nucleophile.

Table 3: Summary of Substitution Reactivity

| Reaction Type | Site of Reaction | Reactivity and Examples |

|---|---|---|

| Electrophilic Attack | Piperidine Nitrogen (N-H) | High: Acts as a strong nucleophile and base. Reactions include protonation, N-alkylation, N-acylation, and enamine formation. |

| Piperidine Carbons (C-H) | Very Low: Requires activation, e.g., via radical formation for C-H functionalization. | |

| Nucleophilic Attack | On Piperidine Ring | Very Low/Unlikely: No suitable leaving groups on the saturated ring. |

Applications in Advanced Materials Science Leveraging 2 Piperidin 4 Yl Ethane 1 Sulfonic Acid S Zwitterionic Nature

Development of Ion-Exchange Membranes

No studies were found that describe the synthesis, characterization, or application of ion-exchange membranes incorporating 2-(Piperidin-4-yl)ethane-1-sulfonic acid.

Application in Energy Storage Systems (e.g., Vanadium Redox Flow Batteries)

The investigation yielded no information on the use of this compound as a component in membranes for Vanadium Redox Flow Batteries or any other energy storage systems. While research into novel ion-exchange membranes for such batteries is an active field, this particular compound does not appear in the available literature.

Selective Ion Transport Properties

There is no available data or research that characterizes the selective ion transport properties of membranes functionalized with this compound.

Integration into Polymeric Materials and Hydrogels

No literature was found describing the integration of this compound into polymeric materials or hydrogels.

Modulating Solubility and Swelling Behavior

There are no studies available that investigate the effect of incorporating this compound on the solubility and swelling behavior of polymers or hydrogels.

Chromatographic Stationary Phases

No information was found regarding the use of this compound in the development of chromatographic stationary phases.

Hydrophilic Interaction Liquid Chromatography (HILIC) Applications

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a crucial separation technique for highly polar compounds that are poorly retained in reversed-phase chromatography. The stationary phases used in HILIC are polar, and the mobile phases consist of a high percentage of an organic solvent with a smaller amount of aqueous buffer. The separation mechanism in HILIC is complex, involving partitioning of analytes into a water-enriched layer on the stationary phase surface, along with contributions from adsorption and ionic interactions.

The zwitterionic nature of this compound makes it a promising candidate for the development of novel HILIC stationary phases. A stationary phase functionalized with this compound would possess both cationic (the protonated piperidine (B6355638) nitrogen) and anionic (the deprotonated sulfonate group) sites. This dual-charge characteristic can lead to unique selectivity in HILIC separations. Such a stationary phase could exhibit several advantageous properties:

Enhanced Hydrophilicity: The presence of both positive and negative charges, along with the sulfonic acid group, would create a highly hydrophilic surface, which is essential for establishing the aqueous layer necessary for HILIC partitioning.

Reduced Electrostatic Interactions: The balanced positive and negative charges of the zwitterionic structure can minimize undesirable strong electrostatic interactions with charged analytes, leading to better peak shapes and reduced tailing.

Tunable Selectivity: The retention and selectivity could be fine-tuned by adjusting the mobile phase pH and buffer concentration, which would alter the ionization state of the analytes and the zwitterionic functional groups on the stationary phase.

While specific studies on HILIC stationary phases based on this compound are not yet prevalent in the literature, the principles are well-established with other zwitterionic materials.

Development of Zwitterionic Monolithic Columns

Monolithic columns, which consist of a continuous porous rod of stationary phase, offer significant advantages over traditional particle-packed columns, such as higher permeability, lower backpressure, and the potential for faster separations. The development of zwitterionic monolithic columns for HILIC has been an area of active research, as they combine the benefits of a monolithic structure with the unique selectivity of zwitterionic stationary phases.

In principle, a zwitterionic monolithic column could be fabricated by incorporating a monomer derived from this compound into a polymerization mixture. For instance, a vinyl or methacryl derivative of the piperidine ring could be synthesized and then co-polymerized with a cross-linking monomer to form the porous monolith within a capillary.

Research on analogous systems, such as those based on piperidinium-sulfonate monomers, has demonstrated the feasibility and benefits of this approach. A study on a novel piperidinium-sulfonate based zwitterionic hydrophilic monolith showed good mechanical and chemical stability, high column efficiency, and a typical HILIC retention behavior. researchgate.net This column demonstrated strong retention and good selectivity for various polar compounds, including phenolic and amine compounds. researchgate.net

The performance of a monolithic column based on this compound would be expected to exhibit similar characteristics. The table below compares the properties of an existing piperidinium-sulfonate-based monolithic column with the projected properties of a hypothetical column based on this compound.

| Property | Poly(MAMMPS-co-MBA) Monolith researchgate.net | Hypothetical Poly(PES-co-MBA) Monolith |

| Functional Monomer | 3-(4-((methacryloyloxy)methyl)-1-methylpiperidin-1-ium-1-yl)propane-1-sulfonate (MAMMPS) | Acryloyl or Methacryloyl derivative of this compound (PES) |

| Zwitterionic Moiety | Piperidinium-sulfonate | Piperidinium-sulfonate |

| Expected Column Efficiency | High (e.g., 120,000 N/m) | High |

| Separation Mode | Hydrophilic Interaction Liquid Chromatography (HILIC) | Hydrophilic Interaction Liquid Chromatography (HILIC) |

| Key Advantages | Good stability, strong retention for polar compounds, high efficiency | Potentially similar stability and efficiency, unique selectivity based on the specific linker and piperidine structure |

MAMMPS: 3-(4-((methacryloyloxy)methyl)-1-methylpiperidin-1-ium-1-yl)propane-1-sulfonate MBA: N,N'-methylenebisacrylamide PES: Piperidin-4-yl)ethane-1-sulfonic acid derivative

Functional Coatings and Surface Modifications

The ability to control the surface properties of materials is critical in a wide range of fields, from biomedical devices to microelectronics. Functional coatings and surface modifications are employed to impart desired characteristics such as hydrophilicity, biocompatibility, and anti-fouling properties. The zwitterionic nature of this compound makes it an attractive candidate for creating such functional surfaces.

Zwitterionic molecules are known for their exceptional ability to resist nonspecific protein adsorption and biofilm formation. This is attributed to the tightly bound layer of water that forms around the zwitterionic groups through electrostatic interactions, creating a physical and energetic barrier to protein and cell adhesion.

Surfaces can be modified with this compound through several methods, including:

Covalent Grafting: The piperidine nitrogen or a suitable derivative can be used to covalently attach the molecule to a surface that has been pre-functionalized with complementary reactive groups (e.g., epoxy, carboxyl, or isocyanate groups).

Polymer Brushes: A polymer containing pendant this compound groups could be grown from a surface using surface-initiated polymerization techniques. This creates a dense layer of zwitterionic polymer chains, which is highly effective at resisting biofouling.

Layer-by-Layer Assembly: Alternating layers of a positively charged polymer and a polymer functionalized with this compound could be deposited onto a substrate to build up a zwitterionic multilayer coating.

The resulting surfaces would be expected to exhibit high hydrophilicity and excellent resistance to biofouling. While direct studies utilizing this compound for surface modification are limited, extensive research on other zwitterionic molecules, such as sulfobetaines and carboxybetaines, has demonstrated the effectiveness of this approach. The principles governing the anti-fouling behavior of these materials would be directly applicable to surfaces modified with this compound.

Exploration of 2 Piperidin 4 Yl Ethane 1 Sulfonic Acid in Biochemical and Biophysical Research Contexts Conceptual Framework

Utility in pH-Buffered Biological Systems

The fundamental role of a biological buffer is to maintain a stable pH in a solution, which is critical for the structure and function of biological macromolecules. The potential utility of 2-(Piperidin-4-yl)ethane-1-sulfonic acid as a buffering agent can be inferred from its molecular structure.

Maintaining Stable pH Environments for Biochemical Reactions

However, the substitution of the ethanesulfonic acid group at the 4-position of the piperidine (B6355638) ring would influence the pKa of the piperidinyl nitrogen. This electron-withdrawing sulfonic acid group would be expected to lower the pKa of the piperidine nitrogen, potentially bringing it into a more physiologically relevant range. For comparison, the structurally related and widely used buffer HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) has a pKa of 7.55 at 20°C, making it an effective buffer for many biological systems. nih.govchemicalbook.com The precise pKa of this compound would need to be determined experimentally to ascertain its optimal buffering range.

Table 1: Comparison of pKa Values for Piperidine and a Related Biological Buffer

| Compound | pKa (25°C) | Useful pH Buffering Range |

| Piperidine | ~11.2 | Not suitable for physiological pH |

| HEPES | 7.5 | 6.8 - 8.2 |

This table illustrates the pKa of the parent piperidine structure and a commonly used zwitterionic buffer, HEPES, to provide context for the potential buffering range of this compound.

Alternative Buffer Systems for Specific Experimental Conditions

Assuming an appropriate pKa, this compound could serve as an alternative to commonly used buffers in specific experimental contexts. For instance, buffers containing primary amines can interfere with certain cross-linking reactions. As this compound contains a secondary amine, it might be a suitable alternative in such cases.

Furthermore, its zwitterionic nature at physiological pH (a positively charged piperidinium (B107235) ion and a negatively charged sulfonate group) could minimize interactions with charged macromolecules and reduce its membrane permeability, a desirable characteristic for many in vitro assays. sigmaaldrich.com

Influence on Macromolecular Conformation and Stability

Buffers can sometimes interact with and influence the stability of proteins and nucleic acids. The potential effects of this compound in this regard are considered below.

Effects on Protein Folding and Stability

The stability of a protein's three-dimensional structure is a delicate balance of various non-covalent interactions. The components of a buffer solution can influence this balance. The piperidine ring of this compound is a non-aromatic heterocycle and is generally considered to be relatively inert. However, its presence could potentially have subtle effects on protein stability.

For instance, the charged nature of the zwitterionic form might influence the solvation shell of proteins, which in turn can affect their folding and stability. The extent of this effect would depend on the concentration of the buffer and the specific protein being studied. It is also plausible that the piperidine ring could engage in weak hydrophobic or van der Waals interactions with nonpolar residues on the protein surface. Without experimental data, it is difficult to predict whether these interactions would be stabilizing or destabilizing.

Interactions with Nucleic Acids and Their Structural Integrity

The negatively charged phosphate (B84403) backbone of nucleic acids makes them susceptible to interactions with cationic species. At a pH below its pKa, the piperidinium ion of this compound would carry a positive charge, creating the potential for electrostatic interactions with DNA or RNA.

Assessment of Compatibility with Biochemical Assays

A key consideration for any biological buffer is its compatibility with a wide range of biochemical assays. Potential areas of interference must be assessed.

One common issue with amine-containing buffers is their reactivity with aldehydes and ketones, which can be problematic in assays involving these functional groups. The secondary amine of this compound would be less reactive than a primary amine, but the potential for interaction should not be dismissed.

Furthermore, some buffers are known to interfere with specific enzymatic assays or analytical techniques. For example, Tris buffer can inhibit some enzymes, and phosphate buffers can interfere with assays involving phosphate detection. The compatibility of this compound would need to be systematically evaluated for various common biochemical assays, such as enzyme kinetics studies, protein quantification assays (e.g., Bradford, BCA), and in vitro transcription/translation systems.

Table 2: Conceptual Compatibility Profile of this compound with Common Biochemical Assays

| Assay Type | Potential for Interference | Rationale |

| Enzyme Kinetics | Low to Moderate | The piperidine ring is relatively non-reactive, but specific enzyme interactions cannot be ruled out without testing. |

| Protein Quantification (Bradford) | Low | The mechanism of the Bradford assay is primarily based on protein-dye interactions, which are unlikely to be significantly affected by this buffer. |

| Protein Quantification (BCA) | Low to Moderate | The BCA assay is sensitive to reducing agents and copper chelators. While not immediately apparent, the potential for interference should be tested. |

| In Vitro Transcription/Translation | Unknown | Compatibility would depend on potential interactions with the enzymatic machinery and nucleic acid templates. |

| Metal-dependent Assays | Low | The sulfonic acid group and the piperidine nitrogen are not strong metal chelators, suggesting good compatibility. |

This table provides a hypothetical assessment of the compatibility of this compound with various biochemical assays based on the general properties of its chemical structure. Experimental verification is required.

Based on a conceptual analysis of its chemical structure, this compound presents as a potentially useful zwitterionic buffer for biochemical and biophysical research. Its utility would be contingent on an experimentally determined pKa within the physiological range. While it is likely to share some of the favorable characteristics of other piperidine- and sulfonic acid-based buffers, such as minimal metal ion chelation and reduced membrane permeability, its specific effects on macromolecular stability and compatibility with various assays remain to be elucidated. The framework presented here is intended to serve as a foundation for future empirical studies to fully characterize this compound and determine its place within the toolkit of biological buffers.

Non-Covalent Interactions with Biological Molecules

The structure of this compound allows for a variety of non-covalent interactions with biological macromolecules such as proteins and nucleic acids. These interactions are fundamental to the biological activity of many piperidine-containing compounds.

Types of Non-Covalent Interactions:

Electrostatic Interactions: The zwitterionic nature of the molecule, with a positively charged piperidinium ion and a negatively charged sulfonate group at physiological pH, makes it capable of forming strong electrostatic interactions with charged residues on the surface of proteins or with the phosphate backbone of nucleic acids.

Hydrogen Bonding: The sulfonic acid group is a potent hydrogen bond donor and acceptor. The piperidine nitrogen, when protonated, can also act as a hydrogen bond donor. These groups can form hydrogen bonds with polar amino acid residues (e.g., serine, threonine, asparagine, glutamine) or with the bases and phosphate groups of DNA and RNA.

Hydrophobic Interactions: The ethylene linker and the aliphatic piperidine ring can participate in hydrophobic interactions with nonpolar pockets on the surface of proteins.

Interactions with Proteins:

The piperidine moiety is a common feature in many protein ligands. For instance, the piperidine alkaloid lobeline has been shown to interact with ovalbumin, inducing conformational changes in the protein nih.gov. Molecular docking studies of piperine, another piperidine-containing natural product, have revealed its ability to form hydrogen bonds and π-alkyl interactions with immune regulatory proteins researchgate.net. These studies suggest that the piperidine ring of this compound could similarly anchor the molecule in hydrophobic pockets of proteins, while the charged groups engage in electrostatic and hydrogen bonding interactions.

Interactions with Nucleic Acids:

The positively charged piperidinium ion could interact with the negatively charged phosphate backbone of DNA or RNA. Furthermore, some piperidine derivatives have been shown to interact with DNA, with a preference for intercalation nih.gov. While the bulky and flexible ethanesulfonic acid group of this compound might hinder intercalation, other binding modes, such as groove binding, are possible.

The table below summarizes the potential non-covalent interactions of this compound with biological molecules, based on the properties of its constituent functional groups.

| Functional Group | Type of Interaction | Potential Interacting Partner in Biological Molecules |

| Piperidinium ion (protonated) | Electrostatic, Hydrogen Bonding | Negatively charged amino acid residues (Asp, Glu), phosphate backbone of nucleic acids. |

| Sulfonate group | Electrostatic, Hydrogen Bonding | Positively charged amino acid residues (Lys, Arg), polar amino acid residues. |

| Piperidine ring and ethylene linker | Hydrophobic, Van der Waals | Nonpolar amino acid residues (e.g., Val, Leu, Ile, Phe), hydrophobic pockets in proteins. |

In the absence of direct experimental data, this conceptual framework provides a scientifically grounded exploration of the potential roles of this compound in biochemical and biophysical research. Based on the known properties of its piperidine and ethanesulfonic acid components, it is plausible that this compound could interfere with certain assays and engage in various non-covalent interactions with biological macromolecules. Future empirical studies are necessary to validate these theoretical considerations and to fully characterize the behavior of this compound in biological systems.

Future Research Directions and Translational Potential for 2 Piperidin 4 Yl Ethane 1 Sulfonic Acid

Design and Synthesis of Advanced Functional Derivatives with Tuned Properties

A significant area for future research lies in the design and synthesis of novel derivatives of 2-(Piperidin-4-yl)ethane-1-sulfonic acid with tailored properties for specific applications. The piperidine (B6355638) nitrogen and the sulfonic acid group offer reactive sites for chemical modification, allowing for the systematic tuning of the molecule's physicochemical properties, such as solubility, lipophilicity, and target-binding affinity.

Systematic exploration of structure-activity relationships (SAR) can lead to the discovery of potent and selective derivatives. For instance, a study on 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as selective GLS1 inhibitors demonstrated how modifications to the piperidine scaffold could lead to compounds with significant therapeutic potential. nih.gov This approach of introducing hydrophilic skeletons and different chemical chains can be applied to this compound to develop new chemical entities.

Future synthetic efforts could focus on:

N-alkylation or N-arylation of the piperidine nitrogen to introduce diverse substituents.

Functionalization of the sulfonic acid group to form sulfonamides, sulfonate esters, or other derivatives.

Introduction of stereocenters to explore the impact of stereochemistry on biological activity.

A series of novel multipotent 2-piperidone (B129406) derivatives were designed and synthesized as potential agents for the treatment of Alzheimer's disease, showcasing the versatility of the piperidine core in medicinal chemistry. researchgate.net Similarly, the synthesis of sulfonamides incorporating piperidinyl-hydrazidoureido and piperidinyl-hydrazidothioureido moieties highlights the potential for creating complex derivatives with specific biological targets. mdpi.com

Table 1: Potential Functional Derivatives of this compound and Their Rationale

| Derivative Class | Rationale for Synthesis | Potential Applications |

| N-Benzyl Piperidine Derivatives | Introduction of a hydrophobic moiety to potentially enhance binding to specific biological targets. | Neurological disorders, receptor modulation. |

| Sulfonamide Derivatives | Conversion of the sulfonic acid to a sulfonamide can alter binding properties and cell permeability. | Antibacterial agents, carbonic anhydrase inhibitors. |

| Chiral Piperidine Analogs | Exploration of stereospecific interactions with biological macromolecules. | Enantioselective catalysis, targeted therapeutics. |

Investigation of Novel Catalytic Roles and Organocatalysis

The presence of both a Brønsted acidic sulfonic acid group and a Lewis basic piperidine nitrogen suggests that this compound and its derivatives could function as bifunctional organocatalysts. Organocatalysis is a rapidly growing field in organic synthesis, offering a green and sustainable alternative to metal-based catalysis.

Future research could explore the catalytic activity of this compound in a variety of organic transformations, including:

Aldol and Mannich reactions: The combination of an acid and a base in one molecule could facilitate these classic carbon-carbon bond-forming reactions.

Michael additions: The piperidine moiety could act as a base to activate the nucleophile, while the sulfonic acid group could activate the electrophile.

Asymmetric catalysis: Chiral derivatives of this compound could be developed for enantioselective transformations.

While direct catalytic applications of this specific compound are not yet widely reported, related structures have shown significant promise. For example, camphor (B46023) sulfonic acid has been utilized as an organocatalyst for the synthesis of highly substituted piperidines. nih.gov This precedent underscores the potential of sulfonic acids within a cyclic amine framework to facilitate synthetically useful reactions.

Multiscale Modeling and Simulation for Predictive Research and Material Design

Computational methods, including multiscale modeling and simulation, are powerful tools for predicting the properties and behavior of molecules and materials, thereby guiding experimental research. For this compound, computational studies could provide valuable insights into its potential applications.

Future modeling and simulation studies could focus on:

Conformational analysis: Determining the preferred three-dimensional structure of the molecule and its derivatives.

Molecular docking: Predicting the binding affinity and mode of interaction with biological targets such as enzymes and receptors. nih.govnih.gov

Quantum mechanical calculations: Investigating the electronic properties and reactivity of the molecule to understand its catalytic potential.

Molecular dynamics simulations: Simulating the behavior of the molecule in different environments, such as in solution or at interfaces, which is crucial for understanding its role in self-assembly and material design. researchgate.net

Computational studies on piperidine and piperazine-based compounds have been successfully used to identify and optimize ligands for various biological targets, demonstrating the utility of these methods. nih.govresearchgate.net

Exploration in Emerging Fields (e.g., Nanotechnology, Self-Assembly, Bio-inspired Materials)

The amphiphilic nature of this compound, possessing both a charged, polar head (the sulfonic acid group) and a more nonpolar hydrocarbon backbone, suggests its potential for self-assembly into ordered nanostructures. This opens up possibilities for its use in nanotechnology and materials science.

Potential research directions in these emerging fields include:

Self-assembly: Investigating the conditions under which the molecule can form micelles, vesicles, or other supramolecular structures in solution.

Nanoparticle functionalization: Using the sulfonic acid or piperidine group to anchor the molecule to the surface of nanoparticles, thereby modifying their properties and creating hybrid materials.

Bio-inspired materials: The zwitterionic nature of the molecule at certain pH values is reminiscent of amino acids and other biological building blocks. This could inspire the design of biocompatible materials for applications in drug delivery or tissue engineering. mdpi.com The development of protein-derived materials for bio-inspired applications showcases a growing interest in mimicking nature's design principles. mdpi.com

Development of Sustainable Synthesis Routes

As with any chemical of potential industrial or pharmaceutical importance, the development of sustainable and environmentally friendly synthesis routes is a critical research objective. Future work in this area for this compound could involve:

Green chemistry principles: Utilizing less hazardous reagents, renewable starting materials, and more energy-efficient reaction conditions.

Catalytic methods: Employing catalytic rather than stoichiometric reagents to reduce waste.

Flow chemistry: Developing continuous flow processes for a safer, more efficient, and scalable synthesis.

While specific sustainable synthesis routes for this compound are not yet established, the general principles of green chemistry can guide future research in this direction.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-(Piperidin-4-yl)ethane-1-sulfonic acid to ensure high purity?

- Methodological Answer : Synthesis typically involves sulfonation of piperidine derivatives under controlled acidic conditions. A common approach includes reacting 4-piperidineethanol with sulfonating agents like sulfur trioxide or chlorosulfonic acid, followed by neutralization and purification via ion-exchange chromatography or preparative HPLC. Post-synthesis, purity (>99%) is validated using elemental analysis and LC-MS .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR (¹H/¹³C) to verify piperidine ring geometry and sulfonic acid group placement.

- FT-IR to confirm sulfonic acid S=O stretching bands (~1350–1200 cm⁻¹).

- High-resolution mass spectrometry (HRMS) for molecular ion validation.

Cross-referencing with reference standards (e.g., USP guidelines for analogous sulfonic acids) ensures accuracy .

Advanced Research Questions

Q. What experimental design considerations are critical for assessing the pH-dependent stability of this compound in biological buffers?

- Methodological Answer :

- Conduct stability studies across pH 4–9 (simulating physiological and experimental conditions) using phosphate or Tris buffers.

- Monitor degradation via UV-Vis spectrophotometry (λ = 210–260 nm) or LC-MS over 24–72 hours.

- Control for temperature (4°C, 25°C, 37°C) and ionic strength. Data contradictions (e.g., unexpected degradation at neutral pH) may arise from trace metal ion contamination; include EDTA in buffers to chelate divalent cations .

Q. How can batch-to-batch variability in synthetic yields be minimized during scale-up?

- Methodological Answer :

- Optimize reaction stoichiometry using Design of Experiments (DoE) to identify critical parameters (e.g., temperature, sulfonating agent concentration).

- Implement in-line analytics (e.g., PAT tools) for real-time monitoring.

- Purify via gradient elution HPLC with a C18 column, ensuring consistent retention times. Batch variability <5% is achievable with rigorous QC protocols, including peptide-content-like analysis for salt and water content .

Q. What analytical strategies resolve discrepancies in reported pKa values for this compound?

- Methodological Answer :

- Use potentiometric titration with a glass electrode in deionized water (ionic strength adjusted to 0.1 M with KCl).

- Validate via ¹H NMR pH titration (monitor chemical shifts of pH-sensitive protons).

- Discrepancies may arise from impurities or solvent effects; orthogonal methods (e.g., capillary electrophoresis) confirm accuracy. Literature pKa values range from 1.8–2.5 (sulfonic acid group) and 7.5–8.2 (piperidine nitrogen) .

Q. How does this compound interact with divalent metal ions in enzymatic assays?

- Methodological Answer :

- Perform UV-Vis titration with Mg²⁺, Ca²⁺, or Zn²⁺ to assess binding via absorbance shifts.

- Use ITC (Isothermal Titration Calorimetry) for thermodynamic profiling (ΔH, Kd).

- Competitor assays (e.g., EDTA addition) quantify interference. Structural analogs like HEPES show metal chelation; similar behavior is expected but requires empirical validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。